molecular formula C21H15BrFNO4S B3297514 N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895472-77-2

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B3297514
CAS No.: 895472-77-2
M. Wt: 476.3 g/mol
InChI Key: CSUWWMZLJHXUJO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group substituted with a benzoyl moiety at the ortho position and a 4-fluorobenzenesulfonyl group attached to the acetamide backbone. This compound’s structure combines halogenated aromatic rings (bromine and fluorine) and sulfonyl functionalities, which are known to influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFNO4S/c22-15-6-11-19(18(12-15)21(26)14-4-2-1-3-5-14)24-20(25)13-29(27,28)17-9-7-16(23)8-10-17/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUWWMZLJHXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22_{22}H18_{18}BrN\O4_{4}S
  • Molecular Weight : 472.4 g/mol
  • CAS Number : 898459-38-6

The compound features a benzoyl group, a bromophenyl moiety, and a sulfonamide functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of benzoyl and sulfonamide structures have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the sulfonamide group is thought to enhance its interaction with molecular targets involved in cancer cell proliferation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to function as an enzyme inhibitor, potentially affecting pathways involved in cell division and metabolic regulation. This could lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, preventing substrate access.
  • Interference with Signal Transduction : Modulating pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial activity of various sulfonamide derivatives, including those related to this compound. The results indicated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

CompoundActivityMechanism
Compound AModerateCell wall synthesis inhibition
Compound BHighDNA replication interference
This compoundPromisingUnknown; further studies needed

Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers found that the compound induced apoptosis in several cancer cell lines. The study highlighted the importance of the bromophenyl and sulfonamide groups in enhancing cytotoxicity against cancer cells .

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)10Cell cycle arrest
HeLa (cervical cancer)12Mitochondrial pathway activation

Comparison with Similar Compounds

Structural Variations and Bond Length Differences

Key structural analogs include:

Compound Name Substituents Key Structural Features Reference
N-(4-Bromophenyl)acetamide 4-bromophenyl, unsubstituted acetamide Simpler structure; shorter C1–C2 (1.501 Å) vs. analogs with bulkier groups .
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-bromophenyl, 2-methoxyphenyl Methoxy group enhances electron-donating effects; structural similarity to benzylpenicillin .
Compound 38 () 4-methoxyphenyl, 4-pyrrolidin-1-ylquinazoline-2-sulfonyl Sulfonyl and heterocyclic groups linked to anticancer activity .
EP3 348 550A1 Derivatives () Benzothiazole, trifluoromethyl, methoxyphenyl Trifluoromethyl increases lipophilicity; methoxy groups alter electronic distribution .
  • Bond Lengths : The target compound’s acetamide backbone likely exhibits bond lengths comparable to N-(4-Bromophenyl)acetamide (C1–C2: 1.501 Å, N1–C2: 1.347 Å) but may differ in regions with bulky substituents (e.g., benzoyl and fluorobenzenesulfonyl groups), which could increase steric hindrance .

Pharmacological Activity Trends

Anticancer Potential
  • Phenoxy Acetamide Derivatives (): Compounds 38–40 demonstrated potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines due to sulfonyl-linked heterocycles (e.g., quinazoline) . The target compound’s 4-fluorobenzenesulfonyl group may similarly enhance cytotoxicity, though the absence of a heterocycle could reduce potency.
Antimicrobial and Penicillin-like Activity
  • The target compound’s benzoyl and fluorobenzenesulfonyl groups may improve membrane penetration but could reduce target specificity compared to methoxy-substituted analogs.

Electronic and Solubility Properties

  • Sulfonyl Group Impact: The 4-fluorobenzenesulfonyl moiety enhances polarity and solubility in aqueous media relative to non-sulfonated analogs like N-(4-Bromophenyl)acetamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide
Reactant of Route 2
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N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide

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